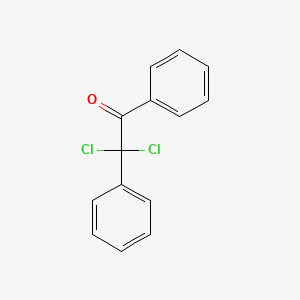
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is a chemical compound with the molecular formula AuCl₄H₄N and a molecular weight of 356.8 g/mol. This compound is widely used in scientific research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- typically involves the reaction of gold(III) chloride with ammonium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NH4Cl→NH4[AuCl4]
Industrial Production Methods
In industrial settings, the production of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to gold metal.
Substitution: The tetrachloroaurate ion can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands such as phosphines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is often gold(III) oxide.
Reduction: The major product is elemental gold.
Substitution: The products depend on the ligands used, resulting in various gold complexes.
Scientific Research Applications
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.
Biology: The compound is used in biological assays and as a staining agent in electron microscopy.
Industry: The compound is used in electroplating and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. In biological systems, it can also induce oxidative stress, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)-: This compound is similar but includes water of hydration.
Gold(III) chloride: A precursor in the synthesis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-.
Tetrachloroauric acid: Another gold-based compound with similar properties.
Uniqueness
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is unique due to its specific ammonium cation, which imparts distinct solubility and reactivity characteristics compared to other gold-based compounds.
Properties
CAS No. |
31113-23-2 |
|---|---|
Molecular Formula |
AuCl4H4N |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
azanium;tetrachlorogold(1-) |
InChI |
InChI=1S/Au.4ClH.H3N/h;4*1H;1H3/q+3;;;;;/p-3 |
InChI Key |
WPEJSSRSFRWYJB-UHFFFAOYSA-K |
SMILES |
[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] |
Canonical SMILES |
[NH4+].Cl[Au-](Cl)(Cl)Cl |
| 31113-23-2 | |
Related CAS |
16903-35-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)



